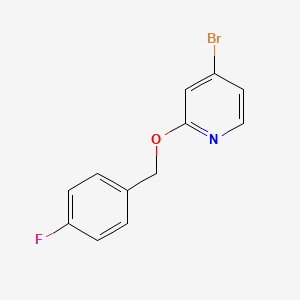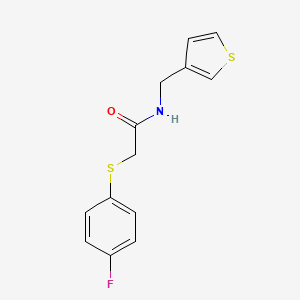
tert-butyl N-(2-aminocyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-aminocyclobutyl)carbamate is a chemical compound with the molecular formula C9H18N2O2 . It has a molecular weight of 186.25 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) . The InChI key is QEVWCEYVNCWPKJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4°C . The physical form of the compound is not explicitly mentioned, but it is likely to be a solid or oil based on similar compounds .作用機序
Tert-butyl N-(2-aminocyclobutyl)carbamate agonists exert their effects by binding to and activating the this compound receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the this compound receptor has been shown to reduce inflammation, pain, and tissue damage by modulating the activity of immune cells and other cell types.
Biochemical and Physiological Effects:
This compound agonists have been shown to have several biochemical and physiological effects. They can reduce inflammation by suppressing the activity of pro-inflammatory cytokines and chemokines. They can also reduce pain by modulating the activity of pain receptors in the nervous system. Additionally, this compound agonists have been shown to have anti-tumor effects by inducing apoptosis (cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using tert-butyl N-(2-aminocyclobutyl)carbamate agonists in lab experiments is that they are selective for the this compound receptor, which reduces the risk of off-target effects. Additionally, this compound agonists are relatively easy to synthesize and can be administered orally or topically. However, one limitation of using this compound agonists is that their effects can be variable depending on the disease model and the dose used.
将来の方向性
There are several future directions for research on tert-butyl N-(2-aminocyclobutyl)carbamate agonists. One area of interest is the potential use of this compound agonists as a treatment for chronic pain. Several studies have shown that this compound agonists can reduce pain in animal models of neuropathic pain and inflammatory pain. Another area of interest is the potential use of this compound agonists as a treatment for cancer. Several studies have shown that this compound agonists can induce apoptosis in cancer cells and reduce tumor growth in animal models of cancer. Additionally, researchers are investigating the potential of this compound agonists as a treatment for inflammatory bowel disease, multiple sclerosis, and other autoimmune diseases.
合成法
The synthesis of tert-butyl N-(2-aminocyclobutyl)carbamate involves several steps. The first step is the preparation of tert-butyl N-(2-bromoethyl)carbamate, which is then reacted with 2-cyclobutene-1-amine to form tert-butyl N-(2-(cyclobutylamino)ethyl)carbamate. The final step involves the cyclization of the intermediate compound using trifluoroacetic acid to obtain this compound.
科学的研究の応用
Tert-butyl N-(2-aminocyclobutyl)carbamate agonists have been extensively studied for their potential therapeutic applications. Several studies have shown that this compound agonists can reduce inflammation, pain, and tissue damage in various animal models of disease. For example, in a study published in the Journal of Neuroinflammation, researchers found that a this compound agonist reduced inflammation and improved motor function in a mouse model of multiple sclerosis.
Safety and Hazards
The safety information for tert-butyl N-(2-aminocyclobutyl)carbamate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
tert-butyl N-(2-aminocyclobutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWCEYVNCWPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378864-01-7 |
Source


|
| Record name | tert-butyl N-(2-aminocyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide](/img/structure/B2392442.png)
![4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2392443.png)

![1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392446.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2392447.png)
![1-(1,3-Benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)
![2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B2392449.png)
![8-[[Bis(2-methoxyethyl)amino]methyl]-4-(6-chloro-2-oxochromen-3-yl)-7-hydroxychromen-2-one](/img/structure/B2392450.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)
